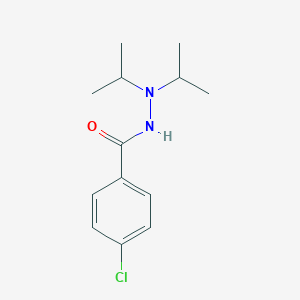

4-chloro-N',N'-diisopropylbenzohydrazide

Descripción

4-Chloro-N',N'-diisopropylbenzohydrazide is a benzohydrazide derivative characterized by a 4-chlorobenzoyl core linked to a diisopropyl-substituted hydrazide group. Benzohydrazides are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-parasitic effects, often modulated by substituents on the aromatic ring or hydrazide moiety .

Propiedades

Fórmula molecular |

C13H19ClN2O |

|---|---|

Peso molecular |

254.75g/mol |

Nombre IUPAC |

4-chloro-N',N'-di(propan-2-yl)benzohydrazide |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)15-13(17)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |

Clave InChI |

KTWYEIPPGIKSHX-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Physical Properties

Benzohydrazide derivatives share a common core structure (Ar–CO–NH–NH–R) but differ in substituents, which significantly influence their physical and chemical behaviors. Key examples from the evidence include:

Key Observations :

- Electron-withdrawing groups (e.g., chloro) enhance stability and influence reactivity .

- Bulky substituents (e.g., quinazolinone, diisopropyl) may reduce solubility but improve binding to biological targets .

Anticancer Activity

- Compound 5f: 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed potent inhibition against breast cancer cells (MCF-7 IC₅₀ = 13.2 μM; MDA-MB-468 IC₅₀ = 8.2 μM) with selective toxicity toward cancer cells .

- Indole-based derivatives : Schiff bases like 4-chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide exhibit antitumor activity by intercalating DNA or inhibiting kinases .

Anti-Leishmanial Activity

- (E)-4-Chloro-N′-(coumarin-indole hybrids) : IC₅₀ values of 21.5–24.2 μM against Leishmania parasites, attributed to the hybrid pharmacophore strategy .

Antimicrobial and Antioxidant Activity

- Schiff bases (S1–S4) : Derivatives with methoxy or thiophene substituents demonstrated moderate antimicrobial activity (e.g., against S. aureus and E. coli) and DPPH radical scavenging (IC₅₀ ~50–80 μM) .

Crystallographic and Conformational Insights

- Torsional Flexibility: In sulfonohydrazide derivatives (e.g., 4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide), the C–S–N–N torsion angle ranges from −62.4° to 56.8°, affecting molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Crystal structures of Schiff base derivatives reveal NH···O and CH···Cl interactions stabilizing supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.